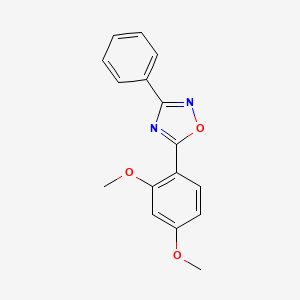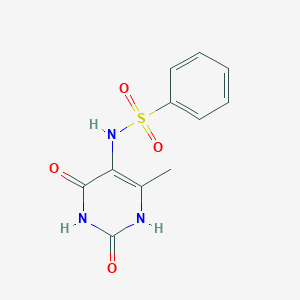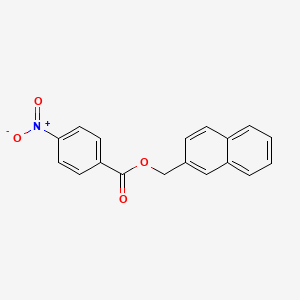![molecular formula C20H24N2O2 B5861390 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5861390.png)
3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPB belongs to the class of benzamide derivatives and has been found to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses. Additionally, 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been found to inhibit the activity of the viral protease NS2B-NS3, which is essential for the replication of the Zika virus.
Biochemical and Physiological Effects:
3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer agents. 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has also been found to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. In addition, 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide is that it has been found to have a relatively low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. Additionally, 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been found to have good solubility in water and other solvents, which makes it easy to work with in lab experiments. However, one limitation of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide. One area of interest is the development of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide as an anti-cancer agent. Further studies are needed to determine the optimal dosage and treatment regimen for 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide in different types of cancer. Another area of interest is the development of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide as an anti-viral agent. Additional studies are needed to determine the efficacy of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide against other viruses and to optimize its therapeutic potential. Finally, further studies are needed to better understand the mechanism of action of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide and to identify potential targets for therapeutic intervention.
Métodos De Síntesis
The synthesis of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide involves the reaction of 4-(1-piperidinyl)aniline with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution and the resulting product is purified by column chromatography. The yield of 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide obtained from this method is typically around 60-70%.
Aplicaciones Científicas De Investigación
3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been found to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide has shown promise as an anti-viral agent, with studies demonstrating its ability to inhibit the replication of the Zika virus.
Propiedades
IUPAC Name |
3-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-24-19-8-6-7-16(15-19)20(23)21-17-9-11-18(12-10-17)22-13-4-3-5-14-22/h6-12,15H,2-5,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPYSCPPSBINQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclopropyl[1-(2-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5861317.png)


![2-nitrobenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5861332.png)
![ethyl 2-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5861340.png)

![4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5861358.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5861368.png)
![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861377.png)
![4-fluoro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5861382.png)


